5,5'-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt
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Overview
Description
5,5’-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt is a complex organic compound with the molecular formula C47H38N6O14S4 . x Na and a molecular weight of 1062.1 . This compound is known for its intricate structure, which includes multiple aromatic rings, sulfonyl groups, and azo linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5,5’-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt involves several steps:
Formation of the Azo Linkage: The initial step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound to form the azo linkage.
Introduction of Sulfonyl Groups: Sulfonyl groups are introduced through sulfonation reactions, typically using reagents like sulfuric acid or chlorosulfonic acid.
Formation of the Isopropylidene Bridge: The isopropylidene bridge is formed by reacting the intermediate compounds with acetone under acidic conditions.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting compound through recrystallization or chromatography.
Chemical Reactions Analysis
5,5’-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique chemical properties.
Biology: The compound is used in biological assays and staining techniques to study cellular structures and functions.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of advanced materials.
Mechanism of Action
The mechanism of action of 5,5’-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with proteins and enzymes, affecting their activity and function.
Pathways Involved: It can modulate signaling pathways and biochemical reactions within cells, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
When compared to similar compounds, 5,5’-(Isopropylidenebis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo))bis(6-amino-4-hydroxynaphthalene-2-sulphonic) acid, sodium salt stands out due to its unique structure and properties:
Similar Compounds: Compounds like disodium 5,5’-[(1-methylethylidene)bis(4,1-phenyleneoxysulphonyl-2,1-phenyleneazo)]bis(6-amino-4-hydroxynaphthalene-2-sulphonate) share similar structural features but differ in their specific functional groups and reactivity.
Uniqueness: The presence of the isopropylidene bridge and multiple sulfonyl groups in the compound provides it with unique chemical and physical properties that are not found in other similar compounds.
Properties
CAS No. |
93981-71-6 |
---|---|
Molecular Formula |
C47H38N6NaO14S4+ |
Molecular Weight |
1062.1 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2-[4-[2-[4-[2-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]phenyl]sulfonyloxyphenyl]propan-2-yl]phenoxy]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C47H38N6O14S4.Na/c1-47(2,29-13-17-31(18-14-29)66-70(62,63)41-9-5-3-7-37(41)50-52-45-35(48)21-11-27-23-33(68(56,57)58)25-39(54)43(27)45)30-15-19-32(20-16-30)67-71(64,65)42-10-6-4-8-38(42)51-53-46-36(49)22-12-28-24-34(69(59,60)61)26-40(55)44(28)46;/h3-26,54-55H,48-49H2,1-2H3,(H,56,57,58)(H,59,60,61);/q;+1 |
InChI Key |
RFUAZTYZHPGYBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)C5=CC=C(C=C5)OS(=O)(=O)C6=CC=CC=C6N=NC7=C(C=CC8=CC(=CC(=C87)O)S(=O)(=O)O)N.[Na+] |
Origin of Product |
United States |
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